N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have been found to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in cells .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to suppress the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely and are influenced by their specific chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary depending on their specific targets and mode of action. For example, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1,3-benzothiazol-2-amine: Shares the benzothiazole ring but lacks the pyrazole and pyridine moieties.
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Similar structure but with a different functional group arrangement.
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its combination of benzothiazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-11-15(25(2)24-13)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGBQXHYYEBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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